4,5-Dichloroguaiacol

Vue d'ensemble

Description

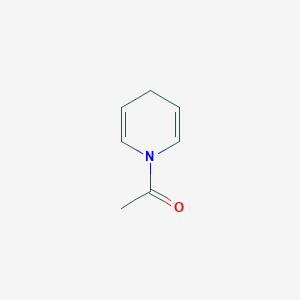

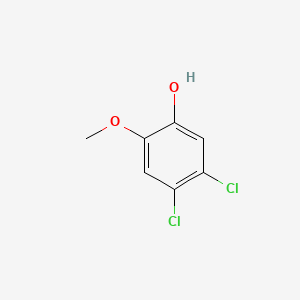

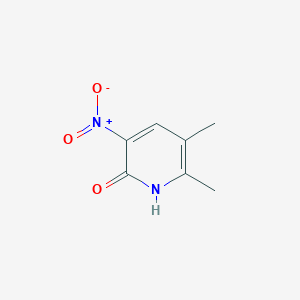

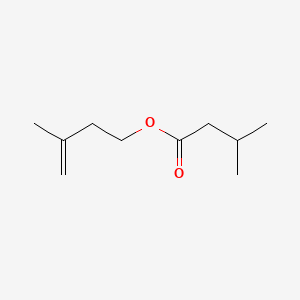

4,5-Dichloroguaiacol is a useful research compound. Its molecular formula is C7H6Cl2O2 and its molecular weight is 193.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Dégradation Anaérobie

Le 4,5-Dichloroguaiacol peut être complètement dégradé par les boues de digesteurs anaérobies . Ce processus est particulièrement efficace lorsque du glucose est ajouté, ce qui entraîne une dégradation initiale rapide .

Adsorption

Le composé présente des propriétés d'adsorption significatives. Les taux d'élimination des guaïacols chlorés par adsorption ont été trouvés dans l'ordre suivant : this compound > 4-chloroguaiacol = 4,5,6-trichloroguaiacol > tétrachloroguaiacol .

Biodégradation

En plus de l'adsorption, le this compound subit également une biodégradation. Les taux de biodégradation suivent le même ordre que celui de l'adsorption .

Dégradation par les Microorganismes du Sol

Il a été constaté que les microorganismes du sol dégradent le this compound dans des conditions aérobies et anoxiques . Cette dégradation se produit avec ou sans la présence de chlorolignine .

Production de Métabolites

Pendant le processus de dégradation par les microorganismes du sol, le this compound est transformé en dichlorocatéchol . Dans des conditions aérobies, ce métabolite est dégradé davantage, tandis que dans des conditions anoxiques, il s'accumule .

Études d'Impact Environnemental

Le this compound est souvent utilisé dans les études d'impact environnemental, en particulier celles liées à la dégradation et à la toxicité des composés organiques chlorés .

Mécanisme D'action

Target of Action

It is known that chlorinated phenols, such as 4,5-dichloroguaiacol, often interact with various enzymes and proteins within biological systems .

Mode of Action

It is known that chlorinated phenols can interfere with cellular processes, potentially through interactions with cellular proteins or enzymes .

Biochemical Pathways

A study on the metabolism of chlorinated guaiacols by a soil bacterium, rhodococcus ruber ca16, showed that the bacterium could degrade this compound to a certain extent . This suggests that this compound may be involved in microbial degradation pathways.

Pharmacokinetics

It is known that the bioavailability of a compound is influenced by its chemical properties, such as solubility and stability, which can be affected by the presence of chlorine atoms in the compound .

Result of Action

It is known that chlorinated phenols can cause various biological effects, such as cytotoxicity and genotoxicity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, a study showed that the degradation of chlorinated guaiacols, including this compound, was more efficient in glucose-supplemented cultures . This suggests that the presence of certain nutrients in the environment can influence the efficacy and stability of this compound.

Analyse Biochimique

Biochemical Properties

4,5-Dichloroguaiacol interacts with various enzymes and biomolecules. For instance, it has been found to be degraded by soil microorganisms . The degradation process involves the formation of 4,5-dichlorocatechol, a metabolite derived from this compound .

Cellular Effects

The effects of this compound on cells are largely dependent on the specific cellular context and the presence of other compounds. For example, in the presence of guaiacol, certain soil microbial consortia can dechlorinate this compound .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. In particular, it is known to undergo biotransformation in soil, resulting in the formation of 4,5-dichlorocatechol .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, a microbial consortium from farm soil was found to remove this compound under both aerobic and anoxic conditions .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is known that the compound’s effects can vary depending on the concentration and the specific biological context .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is known to be metabolized to 4,5-dichlorocatechol, which can further be degraded under aerobic conditions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by various factors, including its chemical properties and the specific cellular context .

Subcellular Localization

Given its chemical properties, it is likely to be able to cross cell membranes and potentially localize to various subcellular compartments .

Propriétés

IUPAC Name |

4,5-dichloro-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAFFTHBNFBVKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022192 | |

| Record name | 4,5-Dichloroguaiacol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2460-49-3, 65724-16-5 | |

| Record name | 4,5-Dichloroguaiacol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2460-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dichloroguaiacol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002460493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, dichloro-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065724165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dichloroguaiacol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-DICHLOROGUAIACOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE34XAW6L9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the environmental significance of 4,5-dichloroguaiacol?

A1: this compound is a chlorinated phenolic compound primarily identified as a significant constituent of bleached kraft mill effluent (BKME). [, , , ] These effluents, often discharged into water bodies, raise environmental concerns due to the persistence and potential toxicity of such compounds. [, , ]

Q2: How persistent is this compound in the environment?

A2: Studies show that while some microorganisms like Trichoderma harzianum can degrade free this compound, they are ineffective against its bound forms. [] This resistance to biodegradation contributes to the compound's persistence in environments like Lake Bonney, even after discontinuing chlorine bleaching processes in nearby mills. []

Q3: How effective are combined treatments in removing this compound?

A4: Combining ozone treatment with biological treatment in a reactor system has demonstrated complete removal of this compound from synthetic wastewater. [] This method significantly improves the removal efficiency compared to biological treatment alone. []

Q4: What makes this compound resistant to degradation by certain microorganisms?

A5: The presence of this compound in a bound form, often associated with high molecular weight (HMW) fractions of BKME, is a significant factor contributing to its resistance to biodegradation. [, ]

Q5: How is this compound formed during the pulp bleaching process?

A6: this compound is generated during the chlorination of lignin present in wood pulp. [] The reaction involves both electrophilic aromatic substitution and O-demethylation of guaiacyl lignin units, leading to the formation of this compound. []

Q6: How does the method of chlorine addition affect this compound formation?

A7: Switching from a single charge addition of chlorine to a dropwise, continuous addition significantly reduces the formation of this compound. [] This suggests a change in reaction pathway or kinetics under different chlorine addition modes. []

Q7: Does replacing chlorine with a chlorine dioxide mixture impact this compound formation?

A8: Yes, using a chlorine-chlorine dioxide mixture (50% substitution) instead of pure chlorine significantly decreases this compound formation. [] This mixture promotes oxidative degradation of lignin, reducing the prevalence of electrophilic substitution reactions responsible for generating this compound. []

Q8: Can this compound be released from chlorolignin even after the bleaching process?

A9: Yes, studies have shown that this compound can be released from chlorolignin even after the bleaching process. This release occurs slowly over time, particularly under sterile conditions at a neutral pH and elevated temperature (50°C). []

Q9: What other chlorinated phenolics are released alongside this compound from chlorolignin?

A10: Aside from this compound, extended incubation of chlorolignin also releases 3,4,5-trichloroguaiacol, 4,5,6-trichloroguaiacol, tetrachloroguaiacol, 6-chlorovanillin, and 5,6-dichlorovanillin. []

Q10: Does alkaline hydrolysis of chlorolignin release different chlorophenolic compounds?

A11: Yes, alkaline hydrolysis of chlorolignin with 2M NaOH at 50°C and 100°C releases a wider range of chlorophenolics than simple incubation. [] This includes 4,6-dichloroguaiacol, 3,4-dichloroguaiacol, 3,4,5-trichlorocatechol, and tetrachlorocatechol, which were not detected during incubation experiments. []

Q11: What is the significance of organic carbon partition coefficients (Koc) for this compound?

A12: Koc values help understand the distribution of compounds between water and organic matter in the environment. [] For this compound, measured Koc values in treated mill effluent differed significantly from estimated values based on simple hydrophobic interactions. [] This suggests that other factors, possibly its binding to HMW material, contribute to its environmental fate. []

Q12: Does this compound pose a risk to aquatic life?

A13: While specific toxicological data on this compound is limited in the provided research, its presence in pulp mill effluent, alongside other chlorinated phenols, raises concern. [] These effluents are known to negatively impact aquatic organisms, affecting their growth, development, and survival. []

Q13: Are there analytical methods to detect and quantify this compound in environmental samples?

A14: Yes, analytical techniques like gas chromatography coupled with electron capture detection (GC/ECD) and mass spectrometry (GC/MS) are commonly employed to identify and quantify this compound in various matrices, including mill effluents. []

Q14: What is the significance of studying the odour properties of this compound?

A15: While this compound is not explicitly studied for its odour in the provided research, understanding the sensory properties of related chloroguaiacols is crucial. [] These compounds, often found in pulp mill wastewater, can contribute to undesirable tastes and odours in fish, impacting their marketability and consumer perception. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-Propylcyclohexyl)cyclohexyl]benzonitrile](/img/structure/B1606857.png)

![4-Methylbicyclo[2.2.2]octan-1-ol](/img/structure/B1606858.png)